t-Boc-Aminooxy-pentane-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

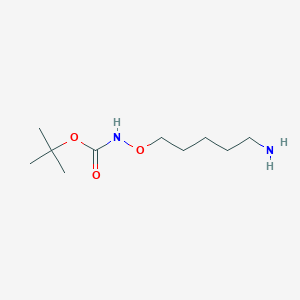

Molecular Formula |

C10H22N2O3 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

tert-butyl N-(5-aminopentoxy)carbamate |

InChI |

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-14-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) |

InChI Key |

FXKUTWXGVCIJER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-Aminooxy-pentane-amine: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-pentane-amine, systematically named tert-butyl (5-aminopentyl)oxycarbamate, is a versatile heterobifunctional linker essential in the fields of bioconjugation and drug development. Its unique architecture, featuring a Boc-protected aminooxy group at one terminus and a primary amine at the other, allows for the sequential and chemoselective conjugation of different molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

The targeted delivery of therapeutic agents and the specific degradation of pathogenic proteins are at the forefront of modern drug discovery. The success of these strategies hinges on the ability to chemically link distinct molecular entities with precision and stability. Bifunctional linkers are central to this endeavor, and this compound has emerged as a valuable tool due to its orthogonal reactivity.

The molecule possesses two key functional groups:

-

A Boc-protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of conditions and can be readily removed under mild acidic conditions to reveal the highly reactive aminooxy group (-ONH2). This group exhibits exceptional chemoselectivity towards aldehydes and ketones, forming a stable oxime linkage.[1]

-

A Primary Amine (-NH2): This versatile nucleophile readily participates in standard coupling reactions, most notably forming stable amide bonds with activated carboxylic acids (e.g., NHS esters).[1]

This dual reactivity allows for a modular and controlled approach to synthesizing complex conjugates.

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is not widely published in peer-reviewed literature, its key identifiers and basic properties are well-established by commercial suppliers.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₂N₂O₃ | [2] |

| Molecular Weight | 218.29 g/mol | [2] |

| CAS Number | 848349-01-9 | [2][3] |

| Appearance | Typically a colorless to pale-yellow oil or solid | General Observation |

| Solubility | Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane (B109758). | [3] |

| Storage Conditions | Recommended storage at -20°C for long-term stability. | [3] |

Synthesis and Purification

Figure 1: A plausible synthetic pathway for this compound.

Representative Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(Aminooxy)pentan-1-amine

-

Mitsunobu Reaction: To a solution of N-Boc-5-aminopentan-1-ol (1 equivalent), N-hydroxyphthalimide (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield N-((5-(tert-butoxycarbonylamino)pentyl)oxy)phthalimide.

-

Hydrazinolysis (Phthalimide Deprotection): Dissolve the purified intermediate in dichloromethane (DCM) and add hydrazine monohydrate (4-5 equivalents). Stir the mixture at room temperature for 4-6 hours.

-

Purification: Filter the reaction mixture to remove the phthalhydrazide (B32825) precipitate. Concentrate the filtrate and purify the crude product to obtain 5-(aminooxy)pentan-1-amine.

Step 2: Synthesis of this compound

-

Boc Protection: Dissolve 5-(aminooxy)pentan-1-amine (1 equivalent) in a suitable solvent such as DCM or a mixture of dioxane and water. Add a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise at room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield this compound.

Experimental Protocols for Bioconjugation

The utility of this compound lies in its ability to undergo sequential, orthogonal conjugation reactions.

Boc Deprotection to Unmask the Aminooxy Group

The Boc group is typically removed under mild acidic conditions to reveal the reactive aminooxy functionality.

Protocol:

-

Dissolve the this compound conjugated molecule in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v) in DCM, or a 4M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the acid and solvent under a stream of nitrogen or by rotary evaporation. The resulting amine salt is often used in the next step without further purification.

Oxime Ligation with Aldehydes or Ketones

The deprotected aminooxy group reacts chemoselectively with carbonyl compounds to form a stable oxime bond.

Figure 2: General workflow for oxime ligation.

Protocol:

-

Reagent Preparation:

-

Dissolve the deprotected aminooxy-functionalized molecule (1.5-5 equivalents) in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.0 and 7.4.

-

Dissolve the aldehyde or ketone-containing biomolecule (1 equivalent) in the same buffer.

-

(Optional but recommended) Prepare a stock solution of an aniline catalyst (e.g., 200 mM in DMF or water) to accelerate the reaction.

-

-

Ligation Reaction:

-

Combine the solutions of the aminooxy compound and the carbonyl-containing molecule.

-

If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Purification: Purify the resulting oxime-linked conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or reverse-phase HPLC.

Amide Bond Formation with Carboxylic Acids

The primary amine of the linker can be coupled to a carboxylic acid, typically activated as an N-hydroxysuccinimide (NHS) ester.

Protocol:

-

Reagent Preparation:

-

Dissolve the NHS ester-activated molecule (1-1.5 equivalents) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Dissolve this compound (1 equivalent) in the same solvent.

-

-

Coupling Reaction:

-

Add the solution of this compound to the solution of the NHS ester.

-

Add a non-nucleophilic base, such as DIPEA or TEA (2-3 equivalents), to scavenge the released N-hydroxysuccinimide.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

Applications in Drug Development

The unique properties of this compound make it an ideal linker for the construction of ADCs and PROTACs, where precise control over the assembly of the final molecule is paramount.

Antibody-Drug Conjugates (ADCs)

In ADC development, an antibody is linked to a potent cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are critical. An oxime linkage formed via an aminooxy group is highly stable under physiological conditions.[4][5]

Figure 3: Logical flow for ADC synthesis using the linker.

This linker can be used to first attach to a payload containing a carboxylic acid via an amide bond. Following purification, the Boc group is removed, and the resulting aminooxy-functionalized payload is then conjugated to an antibody that has been engineered to contain an aldehyde or ketone group. This site-specific conjugation method results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.[6][7] The linker plays a crucial role in orienting the two ligands for effective ternary complex formation. The modular nature of this compound is highly advantageous for building PROTAC libraries.

Figure 4: Logical flow for PROTAC synthesis using the linker.

A common strategy involves first coupling the linker to the protein of interest (POI) ligand via the primary amine. After deprotection of the aminooxy group, the resulting intermediate is then ligated to an E3 ligase ligand functionalized with a carbonyl group. This "split-and-click" approach allows for the rapid generation and screening of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.[8]

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends, combined with the stability of the resulting amide and oxime linkages, provide a robust platform for the synthesis of well-defined and complex bioconjugates. The detailed protocols and strategic applications outlined in this guide are intended to empower scientists and drug development professionals to leverage this valuable linker in their research, paving the way for the next generation of targeted therapeutics and chemical biology probes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. This compound, 848349-01-9 | BroadPharm [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to t-Boc-Aminooxy-pentane-amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

t-Boc-Aminooxy-pentane-amine, also known as tert-butyl (5-(aminooxy)pentyl)carbamate, is a versatile heterobifunctional crosslinker. The molecule consists of a five-carbon aliphatic chain that provides spacing and flexibility. One terminus of the chain is functionalized with an aminooxy group (-O-NH2), which is highly reactive towards aldehydes and ketones, forming stable oxime linkages. The other terminus features a primary amine that is protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group allows for the selective reaction of the aminooxy moiety, with the primary amine being unmasked in a subsequent step for further conjugation.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H22N2O3 | [1][2] |

| Molecular Weight | 218.30 g/mol | [1][2] |

| CAS Number | 848349-01-9 | [1][2] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C for long-term storage | [1] |

| Purity | Typically >95% (commercial sources) | [2] |

Synthesis

Proposed Synthetic Pathway:

A potential synthetic approach could start from 1,5-diaminopentane. The first step would be a selective mono-N-Boc protection to yield N-Boc-1,5-diaminopentane. The remaining free amine could then be converted to a leaving group (e.g., via tosylation) or the corresponding alcohol could be used in a Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis to release the aminooxy group.

Alternatively, a more direct route could involve the alkylation of N-hydroxyphthalimide with a suitable N-Boc protected halo-pentane, such as N-Boc-5-bromopentylamine, followed by the removal of the phthalimide (B116566) group with hydrazine.

Analytical Data

Publicly available, experimentally determined analytical data such as 1H NMR, 13C NMR, and mass spectra for this compound are scarce. Researchers synthesizing or using this compound should perform their own analytical characterization to confirm its identity and purity.

Expected Spectroscopic Features:

-

¹H NMR: Expected signals would include a singlet for the t-butyl protons of the Boc group at approximately 1.4 ppm, multiplets for the methylene (B1212753) protons of the pentane (B18724) chain, a triplet for the methylene group adjacent to the aminooxy group, and a broad singlet for the NH proton of the carbamate (B1207046).

-

¹³C NMR: Resonances for the five distinct methylene carbons of the pentane chain, the quaternary and methyl carbons of the t-butyl group, and the carbonyl carbon of the carbamate would be expected.

-

Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be expected at m/z 219.17. Common fragments would include the loss of the Boc group (m/z 119.12) and other fragmentations of the aliphatic chain. It is known that Boc-protected amines can undergo fragmentation in the mass spectrometer, leading to a characteristic loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

Experimental Protocols

Bioconjugation via Oxime Ligation

The aminooxy group of this compound reacts chemoselectively with aldehydes or ketones to form a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in complex biological environments.

Protocol for Labeling an Aldehyde-Containing Protein:

-

Preparation of Reagents:

-

Dissolve the aldehyde-containing protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

(Optional) Prepare a stock solution of an aniline (B41778) catalyst (e.g., 1 M aniline in DMSO). Aniline has been shown to catalyze the oxime ligation reaction, increasing the reaction rate.

-

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve the desired final concentration (typically a 10-50 fold molar excess of the linker over the protein).

-

(Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Table 2: Typical Reaction Conditions for Oxime Ligation

| Parameter | Condition | Notes |

| pH | 6.5 - 7.5 | Optimal for oxime bond formation. |

| Temperature | 4°C to 25°C | Lower temperatures may require longer reaction times. |

| Linker Excess | 10-50 molar equivalents | The optimal excess should be determined empirically. |

| Catalyst (optional) | 10-100 mM Aniline | Can significantly increase the reaction rate. |

| Reaction Time | 2 - 16 hours | Dependent on reactants, concentrations, and temperature. |

Deprotection of the t-Boc Group

The t-Boc protecting group is readily cleaved under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation reactions (e.g., with NHS esters, isothiocyanates).

Protocol for t-Boc Deprotection:

-

Reaction Setup:

-

Dissolve the t-Boc protected conjugate in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or dioxane.

-

Cool the solution in an ice bath.

-

-

Acid Treatment:

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common method is to use a solution of 25-50% TFA in DCM (v/v).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

-

Work-up:

-

Monitor the reaction to completion using a suitable analytical technique (e.g., TLC, LC-MS).

-

Remove the excess acid and solvent under reduced pressure. The resulting amine is often obtained as a TFA salt.

-

The crude product can be purified by an appropriate method, such as precipitation, crystallization, or chromatography.

-

Table 3: Common Reagents for t-Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, RT, 30 min - 2 h |

| Hydrochloric Acid (HCl) | Dioxane or Diethyl Ether | 4 M HCl in dioxane, RT, 1-4 h |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the key reactions involving this compound.

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Experimental workflow for the deprotection of the t-Boc group.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its bifunctional nature allows for a two-step, controlled conjugation strategy, making it ideal for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces. The robust and highly selective oxime ligation and the straightforward deprotection of the t-Boc group provide a reliable chemical toolbox for a wide range of applications. Further research into the development of a scalable and well-documented synthesis of this linker would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis of t-Boc-Aminooxy-pentane-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for tert-butyl (5-aminopentyloxy)carbamate, commonly known as t-Boc-Aminooxy-pentane-amine. This bifunctional linker molecule is of significant interest in drug development and bioconjugation, featuring a terminal primary amine and a Boc-protected aminooxy group. The presented synthesis route is based on established chemical transformations, ensuring reproducibility and scalability.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence commencing with the commercially available 5-amino-1-pentanol. The strategy involves the orthogonal protection of the amino and hydroxyl functionalities, followed by the introduction of the Boc-protected aminooxy moiety and subsequent deprotection of the primary amine.

The overall synthetic pathway is depicted below:

An In-Depth Technical Guide on the Core Mechanism of Action of t-Boc-Aminooxy-pentane-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-pentane-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. It does not possess an intrinsic pharmacological mechanism of action in the traditional sense. Instead, its "action" is to covalently link two distinct molecules, thereby enabling the creation of novel, complex bioactive agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the chemical functionalities of this compound, the formation and stability of the resultant oxime bond, and detailed experimental protocols for its application in bioconjugation.

Introduction: The Role of a Heterobifunctional Linker

In the landscape of advanced therapeutics, the ability to combine different molecular entities to achieve a specific biological outcome is paramount. This compound serves as a molecular bridge, featuring two distinct reactive moieties that allow for the sequential and controlled conjugation of two different molecules.

-

Aminooxy Group: This functionality is responsible for the formation of a stable oxime bond through reaction with an aldehyde or ketone. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

-

Boc-Protected Amine Group: The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective deprotection under acidic conditions. The revealed amine can then be coupled to a second molecule, typically through the formation of an amide bond with a carboxylic acid or an activated ester.

The pentane (B18724) chain provides a flexible spacer between the two conjugated molecules, which can be critical for maintaining the biological activity of both entities.

Core Mechanism of Action: Oxime Bond Formation

The primary "mechanism of action" of this compound in a bioconjugation context is the formation of a highly stable oxime linkage.

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form the C=N double bond of the oxime. The reaction is typically most efficient at a slightly acidic pH (around 4.5-6.5), which facilitates the dehydration step. However, the reaction can also proceed at neutral pH, sometimes accelerated by a catalyst such as aniline (B41778).

The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone linkages, a critical feature for conjugates that need to remain intact in a biological environment. Studies have shown that the half-life of an oxime bond at physiological pH is substantially longer than that of a hydrazone bond, making it a preferred choice for in vivo applications.

Data Presentation: Stability of the Oxime Linkage

Quantitative data on the stability of oxime bonds highlights their suitability for biological applications. The table below summarizes comparative stability data for different types of C=N bonds.

| Linkage Type | Relative Rate of Hydrolysis (at pD 7.0) | Reference |

| Methylhydrazone | ~600x faster than oxime | |

| Acetylhydrazone | ~300x faster than oxime | |

| Semicarbazone | ~160x faster than oxime | |

| Oxime | Baseline |

Note: Data is based on isostructural conjugates to provide a direct comparison of linkage stability.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol for Oxime Ligation

This protocol describes the conjugation of this compound to an aldehyde- or ketone-containing molecule.

Materials:

-

This compound

-

Aldehyde- or ketone-functionalized molecule (e.g., a modified protein, peptide, or small molecule)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5

-

Aniline (optional, as a catalyst)

-

Organic co-solvent (if needed, e.g., DMSO or DMF)

-

Quenching reagent (e.g., hydroxylamine (B1172632) or acetone)

-

Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

-

Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL. If the molecule is not fully soluble, a minimal amount of an organic co-solvent can be added.

-

Prepare a stock solution of this compound in the reaction buffer or an organic co-solvent.

-

Add a 10-50 fold molar excess of the this compound solution to the solution of the aldehyde- or ketone-containing molecule.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

Once the reaction is complete, quench any unreacted aldehyde or ketone groups by adding an excess of hydroxylamine, or quench unreacted aminooxy groups with an excess of acetone.

-

Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents.

Protocol for Boc Deprotection and Amide Bond Formation

This protocol outlines the steps for removing the Boc protecting group and subsequently coupling the exposed amine to a carboxylic acid-containing molecule.

Materials:

-

Oxime-linked conjugate with a Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carboxylic acid-containing molecule

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Purification system (e.g., HPLC)

Procedure:

Part A: Boc Deprotection

-

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

The resulting amine salt can be used directly in the next step or after neutralization.

Part B: Amide Coupling

-

Dissolve the deprotected amine-containing conjugate and the carboxylic acid-containing molecule (1-1.5 equivalents) in anhydrous DMF.

-

Add the coupling agents, such as HATU (1.5 equivalents) and HOBt (1.5 equivalents).

-

Add a base, such as DIPEA (3-4 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the final conjugate by preparative HPLC.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Workflow for bioconjugation using this compound.

Experimental Workflow for Oxime Ligation

Caption: Experimental workflow for the oxime ligation step.

Conclusion

This compound is a versatile and valuable tool in the synthesis of complex biomolecules. Its "mechanism of action" lies in its ability to form stable, covalent linkages between two different molecules through a controlled, sequential process. The formation of a robust oxime bond under biocompatible conditions, coupled with the ability to deprotect and further modify the amine terminus, makes this linker a cornerstone in the development of next-generation therapeutics such as ADCs and PROTACs. The experimental protocols and data provided in this guide offer a foundational understanding for researchers and scientists working in the field of drug development and bioconjugation.

An In-depth Technical Guide to the Chemical Properties of t-Boc-Aminooxy-pentane-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of t-Boc-Aminooxy-pentane-amine, a bifunctional linker molecule crucial in the fields of bioconjugation and pharmaceutical development.

Core Chemical Properties

This compound, also known as tert-butyl (5-(aminooxy)pentyl)carbamate, is a versatile chemical tool possessing two key functional groups: a tert-butyloxycarbonyl (t-Boc) protected primary amine and a terminal aminooxy group. This unique structure allows for sequential and chemoselective conjugation reactions.

Table 1: General and Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Chemical Name | tert-butyl (5-(aminooxy)pentyl)carbamate | N/A |

| CAS Number | 848349-01-9 | N/A |

| Molecular Formula | C10H22N2O3 | N/A |

| Molecular Weight | 218.29 g/mol | N/A |

| Melting Point | Not available for the target compound. For tert-butyl carbamate (B1207046): 105-108 °C.[1][2] | N/A |

| Boiling Point | Not available for the target compound. For tert-butyl carbamate: 218.95 °C (estimate).[2] | N/A |

| Solubility | Soluble in Water, DMSO, Dichloromethane (B109758) (DCM), and Dimethylformamide (DMF). | N/A |

| Storage Conditions | Recommended storage at -20°C. | N/A |

Reactivity and Functional Group Transformations

The utility of this compound stems from the distinct reactivity of its two functional moieties. The t-Boc group serves as a protecting group for the primary amine, which can be selectively removed under acidic conditions. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages.

Deprotection of the t-Boc Group

The t-Boc protecting group is labile to acidic conditions, which cleaves the carbamate to reveal the primary amine. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.

Caption: General workflow for the acid-catalyzed deprotection of a t-Boc group.

Oxime Ligation

The aminooxy group undergoes a highly chemoselective reaction with aldehydes or ketones to form a stable oxime bond. This reaction, often referred to as "oxime ligation," is a powerful tool in bioconjugation due to its high efficiency and biocompatibility. The reaction can be catalyzed by nucleophilic catalysts such as aniline (B41778).

Caption: Simplified signaling pathway of an aniline-catalyzed oxime ligation reaction.

Experimental Protocols

General Protocol for t-Boc Protection of an Amino Alcohol

A plausible synthetic route to this compound would involve the t-Boc protection of a suitable amino alcohol precursor, followed by conversion of the hydroxyl group to an aminooxy group.

Materials:

-

Amino alcohol (e.g., 5-aminopentan-1-ol)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., tetrahydrofuran/water mixture)

Procedure:

-

Dissolve the amino alcohol and base in the chosen solvent system.

-

Cool the solution to 0°C.

-

Add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product, typically by column chromatography.

General Protocol for Acid-Catalyzed t-Boc Deprotection

Materials:

-

t-Boc-protected amine

-

Strong acid (e.g., trifluoroacetic acid (TFA) or 4M HCl in dioxane)

-

Anhydrous solvent (e.g., dichloromethane (DCM))

Procedure:

-

Dissolve the t-Boc-protected amine in the anhydrous solvent.

-

Add the strong acid to the solution at room temperature.

-

Stir the mixture and monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If necessary, neutralize the residue with a mild base and perform an aqueous workup to isolate the free amine.

General Protocol for Oxime Ligation

Materials:

-

Aminooxy-functionalized molecule (e.g., deprotected this compound)

-

Aldehyde or ketone-containing molecule

-

Aniline (as a catalyst, optional)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 6-7)

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in the aqueous buffer.

-

Add the aminooxy-functionalized molecule to the solution.

-

If used, add the aniline catalyst.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or LC-MS.

-

The reaction is typically complete within a few hours. The resulting oxime conjugate can be purified by standard chromatographic techniques.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Antibody-Drug Conjugates (ADCs): The primary amine, after deprotection, can be acylated with a linker-drug conjugate, while the aminooxy group can react with an aldehyde- or ketone-modified antibody.

-

Peptide and Protein Modification: Site-specific modification of proteins and peptides can be achieved by introducing a carbonyl group onto the biomolecule, which can then be conjugated with the aminooxy linker.

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either an activated carboxylic acid (to react with the amine) or a carbonyl group (to react with the aminooxy moiety).

-

PROTACs and Molecular Glues: The bifunctional nature of this linker makes it suitable for the synthesis of proteolysis-targeting chimeras (PROTACs) and other small molecule drug modalities.

Conclusion

This compound is a highly versatile and valuable bifunctional linker for researchers in chemistry, biology, and drug development. Its orthogonal reactivity allows for controlled, sequential conjugations, making it an essential component in the construction of complex biomolecular architectures. The experimental protocols provided herein offer a general framework for the utilization of this important chemical tool. Further optimization of these procedures may be necessary depending on the specific substrates and desired outcomes.

References

Solubility Profile of t-Boc-Aminooxy-pentane-amine in Organic Solvents: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility of t-Boc-Aminooxy-pentane-amine. This bifunctional linker is a critical component in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in various organic solvents is paramount for efficient reaction setup, purification, and formulation development.

Introduction to this compound

This compound, with the CAS Number 848349-01-9, is a synthetic linker molecule featuring two distinct reactive functional groups: a t-Boc protected aminooxy group and a primary amine.[1][2] This heterobifunctional architecture allows for sequential and specific conjugation to different molecular entities. The primary amine can react with activated esters, carboxylic acids, and other electrophiles, while the aminooxy group, after deprotection of the t-Boc group under mild acidic conditions, can react with aldehydes and ketones to form stable oxime linkages.[1][2] The pentane (B18724) chain provides a flexible spacer between the two reactive ends.

Predicted Solubility Characteristics

The solubility of a molecule is dictated by its polarity, molecular weight, and the nature of its functional groups. This compound possesses both hydrophobic (t-Boc group, pentane chain) and hydrophilic (amino and aminooxy groups) characteristics, suggesting it will exhibit solubility in a range of organic solvents. The presence of hydrogen bond donors and acceptors in the amino and aminooxy groups further influences its interaction with protic and aprotic polar solvents.

Qualitative Solubility Data

| Solvent | Abbreviation | Type | Reported Solubility |

| Water | H₂O | Polar Protic | Soluble |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble |

| Dichloromethane | DCM | Polar Aprotic | Soluble |

| Dimethylformamide | DMF | Polar Aprotic | Soluble |

Source: BroadPharm[1]

A structurally similar compound, t-Boc-Aminooxy-PEG2-amine, which incorporates a short polyethylene (B3416737) glycol (PEG) chain, is also reported to be soluble in Water, DMSO, DMF, and DCM. The inclusion of a PEG linker is a common strategy to enhance the aqueous solubility of molecules.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol, adapted from methodologies for determining the solubility of complex organic molecules, is recommended.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Calibrated pipettes

Procedure

-

Preparation of Stock Solution (for HPLC calibration):

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by HPLC or UV-Vis spectrophotometry against the previously prepared calibration curve to determine the concentration of the dissolved compound.

-

The determined concentration represents the equilibrium solubility of this compound in the test solvent at the specified temperature.

-

Data Analysis and Reporting

-

The solubility should be reported in standard units such as mg/mL or g/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

The temperature at which the solubility was determined must be reported.

Visualization of Experimental Workflow and Logical Relationships

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a valuable bifunctional linker with reported solubility in common polar organic solvents such as water, DMSO, DCM, and DMF. For applications requiring precise concentration control, it is imperative for researchers to determine the quantitative solubility in their specific solvent systems. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible solubility data. A thorough understanding of the solubility characteristics of this linker will undoubtedly facilitate its effective use in the synthesis of novel and complex biomolecules for various research and therapeutic applications.

References

In-Depth Technical Guide: t-Boc-Aminooxy-pentane-amine (CAS 848349-01-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine, with the CAS number 848349-01-9, is a bifunctional linker molecule integral to the field of bioconjugation and drug development. Its unique structure, featuring a terminal aminooxy group and a t-Boc-protected primary amine, allows for the covalent and chemoselective linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and detailed protocols for its application in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).

Physicochemical Properties

This compound is a versatile linker molecule with properties that make it suitable for a range of bioconjugation applications. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| CAS Number | 848349-01-9 | |

| Molecular Formula | C10H22N2O3 | |

| Molecular Weight | 218.29 g/mol | |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [1] |

| Storage Conditions | -20°C for long-term storage | [1] |

Note: Specific spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are often available from the supplier upon request but are not consistently published in public domains.

Synthesis

Proposed Synthetic Workflow

Caption: Plausible three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(5-aminopentyl)carbamate

-

Dissolve 1,5-diaminopentane (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (0.9 equivalents) in DCM to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monoprotected diamine.

Step 2: Synthesis of tert-butyl (5-((1,3-dioxoisoindolin-2-yl)oxy)pentyl)carbamate

-

Dissolve N-(5-aminopentyl)carbamate (1 equivalent) and N-(bromomethyl)phthalimide (1.1 equivalents) in an appropriate solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 equivalents), to the mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the purified product from Step 2 in a solvent such as ethanol (B145695) or a mixture of DCM and methanol.

-

Add hydrazine monohydrate (1.5-2 equivalents) to the solution.

-

Stir the mixture at room temperature for 4-6 hours. A precipitate of phthalhydrazide (B32825) will form.

-

Filter off the precipitate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the final product by column chromatography.

Application in Bioconjugation: Oxime Ligation

The primary application of this compound is in bioconjugation via oxime ligation. The aminooxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond.[3][4] This reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.

Reaction Mechanism

The formation of an oxime bond is a nucleophilic addition-elimination reaction. The aminooxy group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the stable oxime linkage. The reaction can be catalyzed by nucleophilic catalysts such as aniline, which can significantly accelerate the ligation at neutral pH.[5][6]

References

- 1. This compound, 848349-01-9 | BroadPharm [broadpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

molecular weight of t-Boc-Aminooxy-pentane-amine

Introduction

t-Boc-Aminooxy-pentane-amine is a bifunctional linker molecule utilized in bioconjugation and chemical synthesis. It features two primary reactive groups: a Boc-protected aminooxy group and a primary amine. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions and can be removed under mild acidic conditions to reveal the reactive aminooxy functionality. The primary amine allows for conjugation to molecules containing carboxylic acids or activated esters. This technical guide provides the core physicochemical properties of this compound.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized below. The molecular weight is derived from its chemical formula, C10H22N2O3, based on the atomic masses of its constituent elements.

| Property | Value | Reference |

| Molecular Formula | C10H22N2O3 | [1][2][3] |

| Molecular Weight | 218.30 g/mol | [1][2][3] |

| CAS Number | 848349-01-9 | [2][3] |

Elemental Composition and Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 218.297 |

Note: The commonly cited molecular weight is rounded to 218.3 or 218.30.[1][3]

Chemical Reactivity and Applications

This compound serves as a linker in chemical synthesis.[1][2][3] The primary amine group is reactive towards entities such as carboxylic acids and activated NHS esters.[2][3] Following the deprotection of the Boc group, the resulting aminooxy group can react with aldehydes or ketones to form a stable oxime bond, a common strategy in bioconjugation.[2][3]

This document is intended for research and scientific professionals. The information provided is based on publicly available data. Experimental protocols and signaling pathways are not applicable to the determination of a compound's molecular weight.

References

The Strategic Role of the Boc Protecting Group in Linker Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical synthesis of complex biomolecules and therapeutic agents. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions. In the realm of drug development, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the Boc group plays a critical role in the synthesis of linkers that connect the targeting moiety to the therapeutic payload. This technical guide provides a comprehensive overview of the function of the Boc protecting group in linkers, detailing its application, quantitative stability, and the experimental protocols for its use.

Core Principles of Boc Protection in Linkers

The primary function of the Boc group in linker synthesis is to temporarily mask a reactive amine functional group.[1] This protection is essential for achieving regioselectivity during the synthesis of heterobifunctional linkers, which possess two different reactive functionalities. By protecting one amine terminus with a Boc group, other chemical transformations can be carried out on the other end of the linker without unintended side reactions. The Boc group is stable to basic and nucleophilic conditions, making it compatible with a wide range of coupling chemistries.[1]

The key characteristic of the Boc group is its lability under acidic conditions.[2] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the carbamate (B1207046) bond, liberating the free amine and generating carbon dioxide and a stable tert-butyl cation.[2] This orthogonality allows for the selective deprotection of the Boc group in the presence of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is a fundamental strategy in complex multi-step syntheses.[3]

Data Presentation: Quantitative Analysis of Boc Group Stability and Cleavage

The efficiency and selectivity of Boc group removal are critical for the successful synthesis of linker-drug conjugates. The rate of deprotection is highly dependent on the acid used, its concentration, and the solvent system.

| Acidic Reagent | Typical Conditions | Relative Cleavage Time | Notes | References |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Fast (minutes to a few hours) | Most common and effective reagent. The rate shows a second-order dependence on TFA concentration. | [2][4] |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol | Fast (minutes to a few hours) | A common and cost-effective alternative to TFA. The reaction rate also exhibits a second-order dependence on HCl concentration. | [5][6] |

| Sulfuric Acid (H₂SO₄) | Varies | Fast | Effective, with similar kinetic dependence to HCl. | [5] |

| Methanesulfonic Acid (MSA) | Varies | Fast | Effective, with similar kinetic dependence to HCl. | [5] |

| Formic Acid | 88-98% | Slower (hours to days) | Milder alternative, useful when other acid-sensitive groups are present. | |

| Zinc Bromide (ZnBr₂) | In DCM | Slow (24-72 hours) | A mild Lewis acid option for selective deprotection. | [2] |

Table 1: Comparison of Acidic Reagents for Boc Deprotection.

Kinetics of Boc Deprotection:

Studies on the kinetics of Boc cleavage have shown that the reaction rate is not simply first-order with respect to the acid concentration. For acids like HCl, H₂SO₄, and MSA, the reaction rate exhibits a second-order dependence on the acid concentration.[5][7][8] This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the protonated carbamate.[5][9] In contrast, deprotection with TFA, while rapid, can show a more complex, inverse kinetic dependence on the trifluoroacetate (B77799) concentration, requiring a large excess of the acid for efficient cleavage.[5]

Experimental Protocols

Protocol 1: Boc Protection of an Amine-Terminated Linker

This protocol describes the general procedure for the protection of a primary or secondary amine in a linker molecule using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Materials:

-

Amine-containing linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine-containing linker (1 equivalent) in DCM or THF.

-

Add TEA or DIPEA (1.5 - 2 equivalents) to the solution.

-

Add a solution of (Boc)₂O (1.1 - 1.5 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected linker by flash column chromatography if necessary.

Protocol 2: Boc Deprotection of a Linker

This protocol outlines the standard procedure for the removal of a Boc protecting group from a linker using trifluoroacetic acid.

Materials:

-

Boc-protected linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (B28343) (for co-evaporation)

-

Saturated aqueous sodium bicarbonate solution (for neutralization, optional)

Procedure:

-

Dissolve the Boc-protected linker in DCM (e.g., 10 mL per gram of linker).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times to ensure complete removal of residual TFA.

-

The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.

-

For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the free amine.

Mandatory Visualizations

Synthesis Workflow of a Heterobifunctional Linker

The following diagram illustrates a typical workflow for the synthesis of a heterobifunctional linker where a Boc group is used to protect an amine terminus, allowing for the introduction of a different functional group at the other end.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. | Semantic Scholar [semanticscholar.org]

- 8. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Bifunctional Crosslinkers for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional crosslinkers, essential reagents for elucidating protein interactions, developing antibody-drug conjugates (ADCs), and immobilizing biomolecules. We will delve into their classification, core chemistries, and practical applications, complete with detailed experimental protocols and quantitative data to guide your research.

Core Concepts: Understanding Bifunctional Crosslinkers

Bifunctional crosslinkers are molecules with two reactive ends connected by a spacer arm.[1] These reagents form stable, covalent bonds between two target functional groups on the same or different molecules.[2] This capability is fundamental to studying protein-protein interactions, defining molecular proximity, and constructing complex biomolecular architectures like ADCs.[3][]

The structure of a crosslinker dictates its function:

-

Two Reactive Groups: These determine which functional groups the crosslinker will bind to (e.g., primary amines, sulfhydryls).[3]

-

A Spacer Arm: This connects the two reactive groups and determines the distance between the linked molecules.[5] Spacer arms can also possess features like cleavability or enhanced water solubility.[6][7]

Classification of Bifunctional Crosslinkers

Crosslinkers are categorized based on the nature of their reactive groups and the properties of their spacer arm.

2.1. Based on Reactive Groups:

-

Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in single-step reactions to polymerize molecules or link subunits with like functional groups, such as amine-to-amine connections.[8]

-

Heterobifunctional Crosslinkers: These have two different reactive groups, enabling sequential, controlled conjugation of molecules with dissimilar functional groups.[2][8] This two-step process minimizes undesirable self-conjugation and polymerization.[2][3]

-

Photoreactive Crosslinkers: A subset of heterobifunctional crosslinkers, these reagents have one thermochemically reactive group and one group that becomes reactive only upon exposure to UV light.[8][9] This allows for precise temporal control and is invaluable for capturing transient or weak interactions by forming covalent bonds with nearby molecules non-specifically upon activation.[9][10]

2.2. Based on Spacer Arm Properties:

-

Cleavable vs. Non-cleavable: Cleavable linkers contain bonds (e.g., disulfide or ester) that can be broken under specific conditions (e.g., reduction, change in pH).[7] This is crucial for applications like drug delivery, where the payload must be released within the target cell.[11] Non-cleavable linkers form permanent, stable bonds, ideal for applications requiring long-term stability.[7][12]

-

Spacer Arm Length: The length of the spacer arm, typically measured in angstroms (Å), defines the distance between the conjugated molecules.[5]

Quantitative Data Summary

The selection of an appropriate crosslinker is critical for experimental success. The table below summarizes the properties of several common bifunctional crosslinkers.

| Crosslinker | Abbreviation | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Applications |

| Disuccinimidyl suberate (B1241622) | DSS | Homobifunctional | Amine (NHS ester) | 11.4 | No | Protein interaction analysis, receptor-ligand crosslinking[13] |

| Bis[sulfosuccinimidyl] suberate | BS3 | Homobifunctional | Amine (NHS ester) | 11.4 | No | Water-soluble alternative to DSS, cell surface crosslinking |

| Dithiobis(succinimidyl propionate) | DSP | Homobifunctional | Amine (NHS ester) | 12.0 | Yes (Disulfide) | Reversible crosslinking, identifying interacting proteins[8] |

| 3,3'-Dithiobis[sulfosuccinimidylpropionate] | DTSSP | Homobifunctional | Amine (NHS ester) | 12.0 | Yes (Disulfide) | Water-soluble, reversible crosslinking |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | Heterobifunctional | Amine (NHS ester), Sulfhydryl (Maleimide) | 8.3 | No | Antibody-drug conjugation, enzyme labeling[14][15] |

| Sulfo-SMCC | Sulfo-SMCC | Heterobifunctional | Amine (NHS ester), Sulfhydryl (Maleimide) | 8.3 | No | Water-soluble version of SMCC for bioconjugation in aqueous buffers[16] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Zero-Length | Carboxyl, Amine | 0 | No | Peptide immobilization, conjugating haptens to carrier proteins[17][18] |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | Heterobifunctional | Amine (NHS ester), Photoreactive (Aryl azide) | 9.2 | No | Photoaffinity labeling, capturing protein-protein interactions[19] |

Core Chemistries and Reaction Mechanisms

Understanding the underlying chemistry of crosslinker reactions is essential for designing effective conjugation strategies.

4.1. Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH₂), found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[20] The reaction, a nucleophilic acyl substitution, occurs efficiently at a physiological to slightly alkaline pH (7.2-9.0) and forms a stable, covalent amide bond.[21][22]

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

4.2. Sulfhydryl-Reactive Chemistry: Maleimides

Maleimide (B117702) groups react with high specificity towards sulfhydryl groups (-SH), present in cysteine residues.[23] This reaction, a Michael addition, proceeds optimally in a pH range of 6.5-7.5, forming a stable, non-reversible thioether bond.[23][24] It is crucial to avoid buffers containing free thiols, as they will compete with the target molecule.[5]

Caption: Maleimide reaction with a sulfhydryl group to form a stable thioether bond.

4.3. Carboxyl-Reactive Chemistry: Carbodiimides (EDC)

Carbodiimides, such as EDC, are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂), without becoming part of the final linkage.[25][26] EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[25] This intermediate then reacts with a primary amine to form a stable amide bond, releasing a soluble urea (B33335) byproduct.[18]

Caption: EDC-mediated coupling of a carboxyl group and a primary amine.

Experimental Protocols & Workflows

Precise and reproducible results in crosslinking experiments depend on carefully planned protocols.

5.1. General Experimental Workflow for Protein Crosslinking

The following diagram outlines a typical workflow for a crosslinking experiment designed to identify protein-protein interactions.

Caption: General workflow for a one-step protein-protein crosslinking experiment.

5.2. Detailed Protocol 1: Amine-to-Amine Crosslinking with DSS

This protocol provides a method for crosslinking proteins in a solution using Disuccinimidyl suberate (DSS).[27]

Materials:

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7-9.[28]

-

DSS (moisture-sensitive, store desiccated at -20°C).[13]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13]

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).[28]

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an appropriate amine-free buffer.

-

Prepare DSS Stock Solution: Immediately before use, allow the DSS vial to equilibrate to room temperature. Prepare a 25 mM stock solution by dissolving DSS in DMSO or DMF.[28] For example, dissolve 2 mg of DSS in 216 µL of solvent.[28]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample. The final concentration and molar excess of DSS depend on the protein concentration.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[13][29]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[27][29]

-

Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western Blot, or mass spectrometry to identify crosslinked species.[27]

5.3. Detailed Protocol 2: Two-Step Amine-to-Sulfhydryl Crosslinking with SMCC

This protocol describes the conjugation of two proteins using the heterobifunctional crosslinker SMCC.[14]

Materials:

-

Protein 1 (amine-containing) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Protein 2 (sulfhydryl-containing) in a suitable buffer (e.g., PBS, pH 6.5-7.5).[15]

-

SMCC (moisture-sensitive, store desiccated at -20°C).[14]

-

Anhydrous DMSO or DMF.[14]

-

Desalting column.

Procedure:

Step 1: Maleimide-Activation of Protein 1

-

Prepare SMCC Stock: Allow SMCC to warm to room temperature. Prepare a stock solution (e.g., 50 mM) in dry DMSO or DMF.[14]

-

Activate Protein 1: Add a 10- to 50-fold molar excess of SMCC to the solution of Protein 1.[16][30]

-

Incubate: React for 30-60 minutes at room temperature.[31]

-

Remove Excess SMCC: Immediately remove non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[15] This step is critical to prevent the maleimide group from being quenched.

Step 2: Conjugation to Protein 2

-

Prepare Protein 2: If necessary, reduce disulfide bonds in Protein 2 using a reducing agent like TCEP to generate free sulfhydryls. Remove the reducing agent using a desalting column.[30]

-

Conjugation Reaction: Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2 in a desired molar ratio.[14]

-

Incubate: React for 1-2 hours at room temperature or 2-3 hours on ice.[14][31]

-

Analysis: Analyze the resulting conjugate by SDS-PAGE to visualize the formation of a new, higher molecular weight band. Further characterization can be done by mass spectrometry.[15]

Applications in Research and Drug Development

Bifunctional crosslinkers are indispensable tools across numerous scientific disciplines.

-

Mapping Protein-Protein Interactions: Crosslinkers stabilize interactions, allowing for the identification of binding partners and the mapping of interaction interfaces within protein complexes.[10]

-

Structural Biology: They provide distance constraints that aid in determining the three-dimensional structure of proteins and their complexes.[10]

-

Immobilization: Proteins can be covalently attached to solid supports (e.g., beads, surfaces) for applications like affinity chromatography or immunoassays.[17]

-

Antibody-Drug Conjugates (ADCs): In this major therapeutic application, a potent cytotoxic drug (payload) is linked to a monoclonal antibody via a crosslinker.[] The antibody targets a specific antigen on cancer cells, delivering the payload directly to the tumor site, which enhances efficacy and reduces systemic toxicity.[11][32]

Caption: Conceptual diagram of an Antibody-Drug Conjugate (ADC).

References

- 1. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - CA [thermofisher.com]

- 6. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. purepeg.com [purepeg.com]

- 8. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]

- 10. scbt.com [scbt.com]

- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 13. proteochem.com [proteochem.com]

- 14. proteochem.com [proteochem.com]

- 15. benchchem.com [benchchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 18. manuals.plus [manuals.plus]

- 19. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 20. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. nbinno.com [nbinno.com]

- 23. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. nbinno.com [nbinno.com]

- 25. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 28. store.sangon.com [store.sangon.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 31. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 32. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Amine-Reactive Chemical Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction: Amine-reactive crosslinkers are crucial chemical tools in modern life sciences and drug development, facilitating the covalent linkage of two or more molecules.[1] These reagents possess at least two reactive groups that specifically target primary amines (-NH₂), which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1] This inherent reactivity enables the stable conjugation of a wide array of biomolecules, including proteins, peptides, and antibodies, for diverse applications ranging from the elucidation of protein-protein interactions to the construction of sophisticated antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive technical overview of the core principles, quantitative data, and detailed methodologies associated with the use of amine-reactive linkers.

The Chemistry of Amine-Reactive Linkers

The fundamental principle governing amine-reactive linkers is the nucleophilic character of primary amines. The lone pair of electrons on the nitrogen atom of a primary amine readily attacks electrophilic centers within the crosslinker, leading to the formation of a stable covalent bond. The most prominent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, carbodiimides, and squaric acid esters.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most widely utilized class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and therefore more nucleophilic.[2][3][4] However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][5]

Carbodiimides (EDC): Zero-Length Crosslinkers

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are zero-length crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine.[] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by a nucleophilic primary amine.[] This reaction is most efficient in acidic conditions (pH 4.5-5.0).[2] To increase the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[]

Squaric Acid Esters: Sequential Conjugation

Squaric acid esters offer a unique platform for the sequential and chemoselective conjugation of two different amine-containing molecules. The reaction proceeds in a two-step manner. The first amine reacts with a squaric acid diester under neutral conditions to form a stable monoamide monoester. The second amine can then be introduced to react with the remaining ester group under basic conditions (pH 9.0) to form a stable diamide.[7] This stepwise approach allows for the precise construction of complex bioconjugates.[7][8][9]

Quantitative Data of Common Amine-Reactive Linkers

The selection of an appropriate crosslinker is dictated by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.

Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (by thiols) | No | Yes |

| Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (by thiols) | Yes | No |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Yes (by hydroxylamine) | No | Yes |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | Yes (by hydroxylamine) | Yes | No |

Data compiled from multiple sources.[10][11][12][13]

Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Ends | Cleavable? | Water-Soluble? |

| N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester, Maleimide | No | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | No | Yes |

| N-Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | 382.35 | 11.6 | NHS ester, Maleimide | No | No |

| N-Succinimidyl-p-formylbenzoate | SFPB | 247.2 | 6.9 | NHS ester, Aldehyde | No | No |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 262.2 | 9.2 | NHS ester, Photoreactive Azide | No | No |

| N-Succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 402.16 | 10.6 | NHS ester, Iodoacetamide | No | No |

Data compiled from multiple sources.[7][14][15][16]

Experimental Protocols

Protocol 1: Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling a protein with an amine-reactive fluorescent dye containing an NHS ester.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl or 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer.

-

Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

-

Labeling Reaction: a. Calculate the required volume of the dye solution to achieve a desired molar excess (typically 10-20 fold molar excess of dye to protein). b. While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[2] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

-